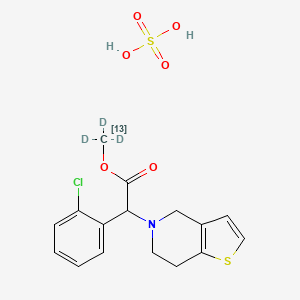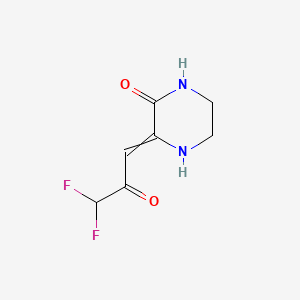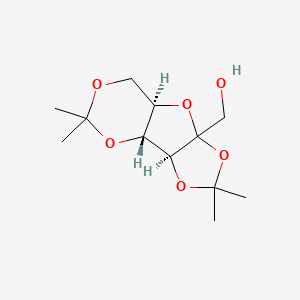![molecular formula C37H43ClFeNPPd B587093 Chloro[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N](triphenylphosphine)-palladium CAS No. 155940-98-0](/img/structure/B587093.png)
Chloro[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N](triphenylphosphine)-palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N-palladium is a complex organometallic compound with the molecular formula C37H33ClFeNPPd and a molecular weight of 720.356 g/mol . This compound features a palladium center coordinated to a ferrocenyl ligand, a triphenylphosphine ligand, and a chloro ligand. It is known for its applications in catalysis and organic synthesis.
Preparation Methods
The synthesis of Chloro2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N-palladium typically involves the reaction of a ferrocenyl imine with a palladium precursor in the presence of triphenylphosphine. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Chloro2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N-palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of palladium.
Reduction: It can be reduced to lower oxidation states or to metallic palladium.
Substitution: The chloro ligand can be substituted with other ligands, such as alkyl or aryl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chloro2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N-palladium has several scientific research applications:
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Chloro2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N-palladium exerts its effects involves the coordination of the palladium center to various substrates. This coordination facilitates the activation of chemical bonds, enabling catalytic transformations. The ferrocenyl and triphenylphosphine ligands play crucial roles in stabilizing the palladium center and enhancing its reactivity .
Comparison with Similar Compounds
Similar compounds to Chloro2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N-palladium include other palladium complexes with ferrocenyl and phosphine ligands. These compounds share similar catalytic properties but may differ in their reactivity and stability. For example:
- Chloro 2-[1-[(4-methoxyphenyl)imino]ethyl]ferrocenyl-C,N-palladium : This compound has a methoxy group instead of a methyl group, which can influence its electronic properties and reactivity .
- Chloro 2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N-palladium : Substituting triphenylphosphine with diphenylphosphine can affect the compound’s steric and electronic characteristics .
Chloro2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N-palladium is unique due to its specific combination of ligands, which provides a balance of stability and reactivity, making it a versatile catalyst in various chemical processes.
Properties
IUPAC Name |
cyclopentane;1-cyclopentyl-N-(4-methylphenyl)ethanimine;iron;palladium(2+);triphenylphosphane;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.C14H18N.C5H10.ClH.Fe.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-11-7-9-14(10-8-11)15-12(2)13-5-3-4-6-13;1-2-4-5-3-1;;;/h1-15H;5,7-10,13H,3-4,6H2,1-2H3;1-5H2;1H;;/q;-1;;;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDELAQGDDPSWPM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C)C2CCC[CH-]2.C1CCCC1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Fe].[Pd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43ClFeNPPd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride](/img/structure/B587011.png)

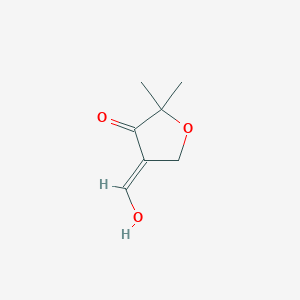
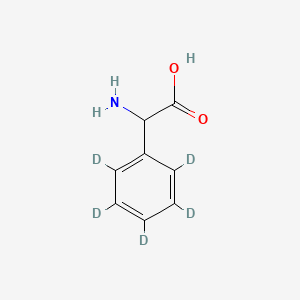
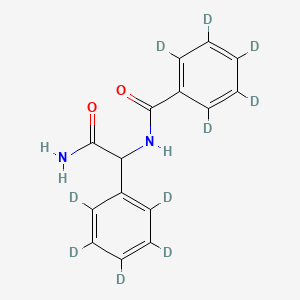
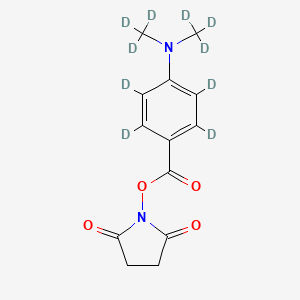
![7,9-Diazabicyclo[4.2.1]nonane](/img/structure/B587021.png)
![N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide](/img/structure/B587024.png)
